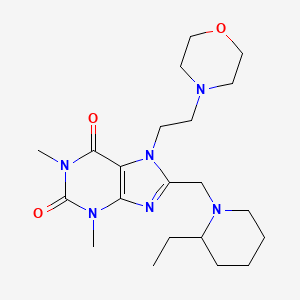

8-((2-ethylpiperidin-1-yl)methyl)-1,3-dimethyl-7-(2-morpholinoethyl)-1H-purine-2,6(3H,7H)-dione

Description

This compound belongs to the xanthine-derived purine-dione class, characterized by substitutions at the 7- and 8-positions of the purine core. The 7-position is modified with a 2-morpholinoethyl group, while the 8-position features a (2-ethylpiperidin-1-yl)methyl substituent. These modifications are designed to enhance target binding affinity and pharmacokinetic properties, particularly solubility and metabolic stability. The compound’s structure is optimized for interaction with enzymes such as kinases or dehydrogenases, as evidenced by analogs in the provided literature .

Synthesis typically involves sequential alkylation and coupling reactions. For example, the 7-position morpholinoethyl group may be introduced via nucleophilic substitution, while the 8-position substituent is added through reductive amination or palladium-catalyzed cross-coupling . Spectral characterization (e.g., $^1$H/$^13$C NMR, HRMS) confirms regioselectivity and purity, as seen in related compounds .

Properties

IUPAC Name |

8-[(2-ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(2-morpholin-4-ylethyl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34N6O3/c1-4-16-7-5-6-8-26(16)15-17-22-19-18(20(28)24(3)21(29)23(19)2)27(17)10-9-25-11-13-30-14-12-25/h16H,4-15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQUPQTRMVXNIPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1CC2=NC3=C(N2CCN4CCOCC4)C(=O)N(C(=O)N3C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

8-((2-ethylpiperidin-1-yl)methyl)-1,3-dimethyl-7-(2-morpholinoethyl)-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention due to its potential biological activities. This compound is characterized by a complex molecular structure that includes a purine core and various substituents, which may influence its pharmacological properties.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is , and it has a molecular weight of 365.49 g/mol. The presence of the piperidine and morpholine rings suggests potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. It may function as an inhibitor or modulator of enzyme activity, particularly in pathways related to purine metabolism. For instance, compounds similar to this one have been known to influence xanthine oxidase activity, which plays a critical role in purine degradation.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antioxidant Activity : Preliminary studies suggest that the compound may possess antioxidant properties by scavenging free radicals and reducing oxidative stress.

- Enzyme Inhibition : It has been studied for its potential to inhibit xanthine oxidase, which could be beneficial in treating conditions like gout and hyperuricemia.

- Neuroprotective Effects : There are indications that this compound may have neuroprotective effects, potentially making it useful in the treatment of neurodegenerative diseases.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

- Study 1 : A study investigated the effects of similar purine derivatives on xanthine oxidase activity. Results showed significant inhibition at certain concentrations, suggesting potential therapeutic applications in managing uric acid levels .

| Compound | IC50 (µM) | Activity |

|---|---|---|

| 8-Diethylpiperidinyl | 15 | Xanthine Oxidase Inhibitor |

| 8-Morpholinyl | 20 | Antioxidant |

Scientific Research Applications

8-((2-ethylpiperidin-1-yl)methyl)-1,3-dimethyl-7-(2-morpholinoethyl)-1H-purine-2,6(3H,7H)-dione primarily involves modulation of adenosine receptors in the central nervous system.

Scientific Applications

- Modulation of Adenosine Receptors The compound primarily modulates adenosine receptors in the central nervous system. Data from pharmacological studies can elucidate the specific pathways involved.

- Synthesis and Structure The synthesis of this compound typically involves multi-step organic reactions that incorporate various intermediates. A common method includes technical details regarding reaction conditions (temperature, solvents used, catalysts) which are crucial for optimizing yield and selectivity during each synthetic step. The compound's structure can be visualized using molecular modeling software that allows for 3D visualization of its conformations.

- Chemical Reactions and Stability The chemical reactions involving this compound are primarily related to its interactions with biological targets. Key reactions include exploring technical details such as reaction kinetics and mechanisms through laboratory experiments. The compound's stability under various pH conditions and temperatures should be assessed to determine its shelf life and storage conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s closest analogs share the 1,3-dimethylxanthine core but differ in substituents at positions 7 and 8, which critically influence biological activity and physicochemical properties. Below is a comparative analysis:

Key Findings:

Substituent Effects on Bioactivity: The 2-morpholinoethyl group at position 7 in the target compound likely enhances solubility compared to lipophilic groups like isopentyl (NCT-501) or 3-methylbenzyl . Morpholino groups are known to improve water solubility and reduce metabolic oxidation . The 8-(2-ethylpiperidinyl)methyl substituent may offer superior enzyme binding compared to piperazinyl (NCT-501) or styryl groups due to its balanced lipophilicity and spatial flexibility .

Potency and Selectivity: NCT-501’s piperazinylmethyl group confers nanomolar ALDH1 inhibition, while the target compound’s ethylpiperidinyl group may shift selectivity toward kinases (e.g., BRD4) based on structural similarities to compound 17 in . Trifluoromethylphenyl-substituted analogs () exhibit higher potency (IC₅₀ = 8 nM) but poorer solubility (LogP = 3.0), highlighting a trade-off between activity and bioavailability .

Synthetic Accessibility: The target compound’s synthesis is more complex than that of styryl or trifluoromethylphenyl derivatives due to the multi-step introduction of morpholinoethyl and ethylpiperidinyl groups .

Pharmacokinetic Considerations:

- Solubility: The morpholinoethyl group reduces LogP (~1.8) compared to isopentyl (LogP = 2.1) or trifluoromethylphenyl (LogP = 3.0), suggesting better oral absorption .

Q & A

Basic Research Questions

Q. What synthetic strategies are employed for preparing this purine-2,6-dione derivative and its analogs?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions at the C8 position of a xanthine scaffold. For example, halogenated intermediates (e.g., 8-bromo-theophylline derivatives) are reacted with amines such as 2-ethylpiperidine to introduce the C8 substituent. The C7 position can be functionalized using alkylation with morpholinoethyl groups, as described in similar syntheses of 7,8-disubstituted xanthines . Purification involves column chromatography, and structural confirmation requires NMR (¹H/¹³C), IR, and mass spectrometry .

Q. Which spectroscopic techniques are critical for validating the compound’s structure?

- Methodological Answer :

- ¹H/¹³C NMR : Assigns proton environments and carbon frameworks, particularly distinguishing between morpholinoethyl and piperidinylmethyl groups.

- IR Spectroscopy : Confirms carbonyl (C=O) and amine (N-H) functional groups.

- X-ray Crystallography (if crystalline): Provides unambiguous bond-length and angle data, as demonstrated for structurally related 8-hydroxyphenyl-purine derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthetic yield in multi-step protocols?

- Methodological Answer :

- Variable Screening : Test solvents (DMF, THF), temperatures (25–80°C), and catalysts (e.g., KI for nucleophilic substitutions).

- Design of Experiments (DoE) : Use factorial designs to identify interactions between variables. For example, increasing reaction time for C7 alkylation may reduce competing side reactions .

- In-line Analytics : Monitor intermediates via TLC or HPLC to isolate bottlenecks .

Q. What computational methods predict the biological activity and drug-likeness of this compound?

- Methodological Answer :

- Virtual Screening : Use tools like Chemicalize.org (ChemAxon) to calculate logP, topological polar surface area (TPSA), and Lipinski’s Rule parameters .

- Molecular Docking : Model interactions with adenosine receptors (A1/A2A) using AutoDock Vina, leveraging structural analogs with known binding affinities .

- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories in GROMACS.

Q. How should discrepancies between spectroscopic and crystallographic data be resolved?

- Methodological Answer :

- Cross-Validation : Compare NMR chemical shifts with computed values (e.g., via Gaussian DFT) to identify misassignments.

- Dynamic Effects : Consider tautomerism or conformational flexibility in solution (e.g., morpholinoethyl group rotation) that may differ from solid-state X-ray structures .

- Supplementary Data : Use high-resolution mass spectrometry (HRMS) to confirm molecular formula independently.

Q. What strategies establish structure-activity relationships (SAR) for therapeutic targeting?

- Methodological Answer :

- Analog Synthesis : Modify substituents at C7 (e.g., morpholinoethyl vs. piperazinyl) and C8 (e.g., ethylpiperidine vs. azetidine) to assess impact on bioactivity .

- In Vitro Assays : Test inhibition of phosphodiesterase (PDE) isoforms or adenosine receptor binding using radioligand displacement assays.

- Pharmacophore Mapping : Overlay active/inactive analogs in Schrödinger’s Phase to identify critical hydrogen-bond acceptors (e.g., purine-dione carbonyls) .

Data Contradiction Analysis

Q. How to address conflicting biological activity data across different assay platforms?

- Methodological Answer :

- Assay Validation : Ensure consistent cell lines (e.g., HEK293 vs. CHO) and assay conditions (e.g., ATP concentration in kinase assays).

- Orthogonal Assays : Confirm PDE inhibition via both FRET-based and radioactive methods.

- Meta-Analysis : Pool data from multiple studies (e.g., ChEMBL) to identify trends masked by experimental noise .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.